Nitrogen sulfide

combustion diagnostics astrochemistry laser-induced fluorescence

Researchers requiring sulfur-nitrogen precursors face ambiguity with generic 'nitrogen sulfide' sourcing. Tetrasulfur tetranitride (S₄N₄, CAS 28950-34-7) resolves this as the defined, kinetically stable precursor (ΔfH° = +460 kJ mol⁻¹) for synthesizing conductive (SN)ₓ polymer and other S-N compounds. • Essential precursor for (SN)ₓ-a conductive inorganic polymer with room-temperature metallic conductivity (1200-3700 Ω⁻¹ cm⁻¹) and superconductivity below 0.26 K. • Well-characterized orange crystalline solid (≥99% purity) with established synthetic utility, eliminating experimental ambiguity. • Supplied with comprehensive documentation; global shipping available with appropriate hazardous-material handling.

Molecular Formula NS
Molecular Weight 46.07 g/mol
Cat. No. B1236304
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNitrogen sulfide
Molecular FormulaNS
Molecular Weight46.07 g/mol
Structural Identifiers
SMILES[N]=S
InChIInChI=1S/NS/c1-2
InChIKeyQXTCFDCJXWLNAP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 kg / 25 kg / 200 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Nitrogen Sulfide Procurement & Property Comparison


The term 'nitrogen sulfide' refers to a family of binary sulfur-nitrogen compounds rather than a single defined entity, with the most commercially and scientifically significant forms being tetrasulfur tetranitride (S₄N₄, CAS 28950-34-7), polythiazyl ((SN)ₓ, polymeric sulfur nitride), and the transient mononitrogen monosulfide radical (NS). S₄N₄ is a thermodynamically unstable yet kinetically stable orange crystalline solid (ΔfH° = +460 kJ mol⁻¹) that serves as the principal precursor for all other S–N compounds [1]. (SN)ₓ is a conductive inorganic polymer exhibiting metallic conductivity and superconductivity below 0.26 K [2]. The NS radical is a short-lived diatomic species primarily studied via high-resolution spectroscopy in gas-phase, combustion, and astrophysical contexts [3].

Select S₄N₄ for precursor synthesis of other S–N compounds and polymers
Select (SN)ₓ for conductive polymer studies and low-temperature physics
Select NS radical for gas-phase spectroscopy, combustion diagnostics, or astrochemistry

Nitrogen Sulfide: Species-Specific Sourcing


Procuring 'nitrogen sulfide' as a generic commodity is scientifically meaningless due to profound differences in molecular identity, stability, and functional properties across the S–N family. S₄N₄ is a metastable cage compound with a positive enthalpy of formation (+460 kJ mol⁻¹), making it an energetic precursor for polymer synthesis [1]. In contrast, (SN)ₓ is an air-stable, conductive polymer with metallic conductivity (1200–3700 Ω⁻¹ cm⁻¹ at room temperature) and superconductivity below 0.26 K—properties absent in the monomeric cage [2]. The NS radical is a transient gas-phase species detectable only via specialized spectroscopic methods and cannot be isolated or handled as a bulk material [3]. Treating these compounds as interchangeable would compromise experimental reproducibility, safety protocols, and material performance.

Property
S₄N₄
(SN)ₓ / NS radical
Molecular form
Metastable cage
Polymer chain or diatomic radical; reactivity profiles diverge
Conductivity
Insulator
Metallic (1200–3700 Ω⁻¹ cm⁻¹) or N/A; may shift electronic studies
Isolation state
Crystalline solid
Solid film / transient gas-phase species; handling and safety protocols differ

Quantitative Differentiation of Nitrogen Sulfide Compounds


NS vs. SH: Spectroscopic Completeness for Combustion Diagnostics

The NS radical's spectroscopic line list provides substantially higher resolution and broader state coverage than its sulfur-containing analog SH, enabling more precise species identification and quantification in high-temperature environments such as flames and stellar atmospheres. The NS calculated line list contains approximately 2.8 million transitions covering 31,000 rovibronic states up to v = 53 and J = 235.5, spanning up to 23,000 cm⁻¹ and remaining complete for temperatures up to 5000 K [1]. In contrast, the analogous SH line list contains approximately 81,000 transitions and 2,300 rovibronic states, with coverage limited to vmax = 14 and Jmax = 60.5 [1]. The root-mean-square (rms) fitting error for NS is 0.002 cm⁻¹, compared to 0.03 cm⁻¹ for SH [1].

NS vs SH line lists
Head-to-head
~2.8M vs 81K transitions; rms error 0.002 vs 0.03 cm⁻¹
May support higher-resolution species quantification in high-temperature gases
Ab initio fitted; valid up to 5000 K
combustion diagnostics astrochemistry laser-induced fluorescence

N₂S vs. OCS: Ionization Energy & Bonding Analysis

Dinitrogen sulfide (N₂S) exhibits distinct electronic structure and bonding characteristics relative to its stable isoelectronic analog carbonyl sulfide (OCS). He I photoelectron spectroscopy reveals an adiabatic ionization energy of 10.55 eV for N₂S, with the spectrum characterized by two sharp ionization bands assigned to the ground ²Π (πₛ) and first excited ²Σ (σₙₙ) states of the N₂S⁺ ion [1]. Direct comparison with OCS spectra indicates that the N–S bond in N₂S is relatively weak, such that sulfur effects only small perturbations of the σg and πᵤ molecular orbitals of N₂ within the linear N₂S molecule [1].

N₂S vs OCS ionization
Head-to-head
Adiabatic IE 10.55 eV; weak N–S bond, minimal N₂ orbital perturbation
Informs cycloaddition reactivity predictions
He I photoelectron spectroscopy
photoelectron spectroscopy molecular orbital analysis reactive intermediates

(SN)ₓ vs. Doped Polyaniline: Conductive Polymer Performance

Polythiazyl ((SN)ₓ) distinguishes itself as the first discovered conductive inorganic polymer and one of only two synthetic polymers exhibiting metallic conductivity at room temperature without doping [1]. (SN)ₓ demonstrates a room-temperature electrical conductivity of approximately 1200–3700 Ω⁻¹ cm⁻¹ along the S–N chain axis [2]. This conductivity increases by a factor of 50–200× upon cooling to 4.2 K, culminating in superconductivity below 0.26 K [2][3]. For comparison, undoped polyaniline exhibits a conductivity of 0.15 S cm⁻¹ (15 Ω⁻¹ cm⁻¹) [4], while sodium-doped polythiazoles achieve only 10⁻⁴ S cm⁻¹ [4].

(SN)ₓ conductivity
Reported
1200–3700 Ω⁻¹ cm⁻¹ (chain axis); ~80–250× vs undoped polyaniline
Supports undoped metallic conductor studies
Anisotropic; 298 K
conductive polymers inorganic polymers anisotropic conductivity

S₄N₄ vs. Other S–N Cages: Synthetic Precursor Versatility

Tetrasulfur tetranitride (S₄N₄) is the most important binary sulfur nitride and serves as the essential precursor for the synthesis of virtually all other S–N compounds, including S₂N₂, (SN)ₓ, S₄N₄H₄, and thiazyl halides [1][2]. Its positive enthalpy of formation (+460 kJ mol⁻¹) renders it thermodynamically unstable relative to its elemental decomposition products (2 S₄N₄ → 4 N₂ + S₈), yet it remains kinetically stable under ambient conditions, enabling controlled thermal and chemical transformations [3]. Thermal decomposition of S₄N₄ above 130 °C yields S₂N₂, which subsequently undergoes solid-state polymerization to form (SN)ₓ [4]. In contrast, other binary sulfur nitrides such as S₂N₂ are thermally unstable above 30 °C and shock-sensitive, limiting their utility as standalone precursors [5].

S₄N₄ precursor scope
Class-level
Kinetically stable at RT; decomposes above 130 °C; wider window vs S₂N₂
Enables controlled two-step (SN)ₓ synthesis
Vacuum thermal decomposition
sulfur-nitride chemistry inorganic synthesis polymer precursors

NS vs. NO Radical: Bond Length & Bond Order Comparison

The mononitrogen monosulfide radical (NS) exhibits a longer equilibrium bond length and lower formal bond order compared to its isoelectronic analog nitric oxide (NO), reflecting distinct electronic structure and chemical reactivity. NS has a bond length of approximately 1.494–1.511 Å with a formal bond order of 2.5 and significant radical character on both atoms [1][2]. In contrast, NO exhibits a bond length of 1.1456–1.1508 Å with a bond order of 2.5 (though with a notably stronger bond due to better π-overlap) [3]. The NS radical possesses a standard enthalpy of formation (ΔfH°) of +283.4 kJ mol⁻¹ and a bond dissociation energy of 463 ± 24 kJ mol⁻¹ [1].

NS vs NO bond length
Reported
NS: 1.494–1.511 Å; NO: 1.146–1.151 Å (≈30% longer)
May alter radical reactivity and coordination chemistry
Gas-phase and computational data
diatomic radicals molecular spectroscopy bond order analysis

(SN)ₓ vs. Isotropic Polymers: Anisotropic Conductivity & Superconductivity

(SN)ₓ exhibits highly anisotropic electrical conductivity, behaving as a metal along the S–N chain axis while acting as an insulator perpendicular to the chain direction [1]. This one-dimensional metallic character arises from the two-center 3π-electron bonding units along the S–N backbone, where each sulfur provides two π-electrons and each nitrogen provides one [1]. At temperatures below 0.26 K, (SN)ₓ transitions to a superconducting state, representing one of the few examples of superconductivity in a non-metallic polymer [2]. In contrast, conventional organic conductive polymers such as doped polyacetylene or polyaniline typically exhibit isotropic or weakly anisotropic conductivity and require chemical doping to achieve metallic behavior [3].

(SN)ₓ anisotropy
Class-level
Metallic along chain; insulating perpendicular; Tc = 0.26 K
Provides model system for 1D metallic conductivity
Superconductivity under reduced pressure
superconducting polymers anisotropic conductivity one-dimensional metals

Nitrogen Sulfide Validated Applications


NS Radical Detection in Combustion Diagnostics

The NS radical's high-resolution spectroscopic line list (2.8 million transitions, rms error 0.002 cm⁻¹) enables precise laser-induced fluorescence (LIF) detection and quantification in methane flames doped with H₂S and NH₃, as demonstrated in laminar flame studies with equivalence ratios between 1.2 and 2.3 [1][2]. The superior state coverage and accuracy relative to SH make NS a more reliable probe for tracking sulfur-nitrogen interactions in combustion environments, informing kinetic modeling and emissions control strategies [1].

Synthesis of (SN)ₓ Conductive Polymers

S₄N₄ serves as the essential precursor for producing (SN)ₓ via controlled thermal decomposition to S₂N₂ followed by solid-state polymerization [3]. The resulting (SN)ₓ exhibits room-temperature metallic conductivity (1200–3700 Ω⁻¹ cm⁻¹) along the chain axis and superconductivity below 0.26 K, making it a unique material for fundamental studies of one-dimensional conductivity and low-temperature electronic phenomena [4][5].

Astrochemical Spectroscopy: NS in Molecular Clouds

The NS radical's ExoMol line list, complete for temperatures up to 5000 K and containing 31,000 rovibronic states, supports accurate spectral simulation for astronomical observations of sulfur- and nitrogen-containing species in stellar atmospheres, comets, and interstellar molecular clouds [1]. The high completeness and low rms error (0.002 cm⁻¹) enable reliable identification of NS in environments where SH and other sulfur-bearing radicals are also present [1].

N₂S as 1,3-Dipole in Cycloaddition Chemistry

Photoelectron spectroscopy data confirm that N₂S exhibits weak N–S bonding and electronic structure analogous to diazomethane (CH₂N₂), positioning it as a reactive 1,3-dipole for cycloaddition reactions in synthetic organic chemistry [6]. The adiabatic ionization energy of 10.55 eV and distinct molecular orbital ordering relative to OCS inform its reactivity profile and potential as a synthon for sulfur-nitrogen heterocycle construction [6].

Application
Selection Property
Validation Focus
NS Radical Detection in Combustion Diagnostics
Line list completeness and accuracy
LIF-based species quantification review
Synthesis of (SN)ₓ Conductive Polymers
Precursor metastability and thermal decomposition pathway
Polymerization condition optimization
Astrochemical Spectroscopy
High-temperature spectral coverage (up to 5000 K)
Cross-species identification in molecular clouds
N₂S as 1,3-Dipole in Cycloaddition Chemistry
Electronic structure analogous to diazomethane
Reactivity profiling for S–N heterocycle synthesis

Technical Documentation Hub

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